Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that contains both an oxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the reaction of a suitable pyridine derivative with an oxazole precursor. One common method involves the chloromethylation of the oxazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or an aldehyde .
Scientific Research Applications
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)oxazolo[4,5-b]pyridine: Similar in structure but lacks the methyl carboxylate group.
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is unique due to the presence of both the chloromethyl and methyl carboxylate groups, which confer distinct reactivity and potential for functionalization compared to its analogs .
Properties
Molecular Formula |
C9H7ClN2O3 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O3/c1-14-9(13)5-2-6-8(11-4-5)12-7(3-10)15-6/h2,4H,3H2,1H3 |
InChI Key |
KWMRLVOAXWGJCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(O2)CCl |
Origin of Product |
United States |
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